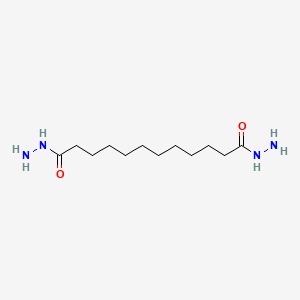
Dodecanedihydrazide
Übersicht
Beschreibung
Dodecanedihydrazide is a chemical compound with the molecular formula C12H26N4O2 . It is a hydrazine derivative and is often used in scientific research. Its unique properties make it suitable for various applications, such as drug delivery systems, polymer synthesis, and corrosion inhibition.
Synthesis Analysis
The synthesis of Dodecanedihydrazide can involve various methods . One common approach is the reaction of adipic acid dihydrazide with lauroyl chloride . Another method involves reacting dodecanoyl chloride with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of Dodecanedihydrazide consists of a dodecane backbone with two hydrazide functional groups . The InChI Key for Dodecanedihydrazide is GRGBENNNGZARRZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Dodecanedihydrazide is a stable compound with a density of 1.05g/cm3 . It has a boiling point of 519.3ºC at 760 mmHg and a melting point of 190ºC . Its refractive index is 1.497 .
Wissenschaftliche Forschungsanwendungen
Labware Additives and Biological Assays
Dodecanedihydrazide, along with other substances like dodecan-1-ol and dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate, was identified as a biologically active substance released from plastic microplates used in pharmaceutical research. These contaminants were found to be selective monoamine oxidase-B inhibitors, demonstrating the impact of labware materials on biological assays (Stewart et al., 2014).
Inhibiting Aphid Colonisation in Agriculture
Dodecanoic acid, closely related to dodecanedihydrazide, showed effects on the feeding behavior and virus transmission efficiency of aphids. In field conditions, it reduced the level of natural colonization of sugar beet by Aphis fabae, although it had no significant influence on the secondary spread of beet yellows virus and beet mild yellowing virus (Herrbach, 1987).
Antimicrobial Activity
A series of dodecanoic acid derivatives, including those related to dodecanedihydrazide, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some of these derivatives showed effective antibacterial and antifungal properties, highlighting their potential use in developing new antimicrobial agents (Sarova et al., 2011).
Use in Drug Research and Development
Dodecanedihydrazide and related compounds have been instrumental in drug research and development. Their use in various assays and techniques has contributed significantly to the progress of medicine, particularly in the areasof pharmacokinetics and pharmacodynamics (Drews, 2000). These compounds have enabled researchers to directly assess the behavior and effects of drugs in human and animal models, aiding in the development of new pharmaceuticals.
Role in Carbon Steel Corrosion Inhibition
Research has shown that dodecanoic acid, a compound related to dodecanedihydrazide, can significantly inhibit the adhesion of iron-oxidizing bacteria (IOB) on carbon steel surfaces. This property is particularly relevant in environments containing CO2, such as oilfield produced water, where it can help prevent corrosion, highlighting its potential in industrial applications (Liu et al., 2016).
Nanoparticle Applications in Medicine
Compounds like dodecanedihydrazide have potential applications in the field of nanotechnology, particularly in medicine. They can be used for the preparation of hydroxyapatite (HAP) nanoparticles with varied surface charges, influencing their cellular uptake behavior. This property is crucial for applications in gene delivery and intracellular drug delivery, as it affects the behavior of cells and the efficacy of the nanoparticles in delivering therapeutic agents (Chen et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
dodecanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBENNNGZARRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)NN)CCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075397 | |
| Record name | Dodecanedioic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanedihydrazide | |
CAS RN |
4080-98-2 | |
| Record name | Dodecanedioic acid dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1,12-dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, 1,12-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanedioic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioic acid, 1,12-dihydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















